molecular formula C9H6N4 B14645865 1H-Imidazo[4,5-G]phthalazine CAS No. 52964-97-3

1H-Imidazo[4,5-G]phthalazine

Cat. No.: B14645865
CAS No.: 52964-97-3
M. Wt: 170.17 g/mol
InChI Key: PJDUSRFXDWAPFF-UHFFFAOYSA-N
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Description

The 1H-Imidazo[4,5-g]phthalazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery. This core structure serves as a privileged pharmacophore for the design and synthesis of novel compounds with potent biological activities. Research has primarily highlighted its application in oncology, where derivatives based on this scaffold have demonstrated exceptional cytotoxicity profiles . For instance, 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives have been synthesized and evaluated against a broad panel of human tumor cell lines, including lung (A549), colon (Col2), stomach (SNU-638), and leukemia (HL-60) models . These compounds function as DNA intercalating agents, with the planar tricyclic quinone system facilitating insertion into DNA and potential inhibition of topoisomerase enzymes . Notably, some derivatives have shown cytotoxic effects that are orders of magnitude more potent than clinically used agents like ellipticine and doxorubicin, making this scaffold a highly promising template for the development of new antitumor therapeutics . Beyond its role as a DNA intercalator, the phthalazine core is also recognized as a key structure in inhibitors for various other biological targets, such as poly-[ADP-ribose] polymerase (PARP) and vascular endothelial growth factor receptors (VEGFR), underscoring its versatility in chemical biology and pharmaceutical research . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

52964-97-3

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

7H-imidazo[4,5-g]phthalazine

InChI

InChI=1S/C9H6N4/c1-6-3-12-13-4-7(6)2-9-8(1)10-5-11-9/h1-5,12H

InChI Key

PJDUSRFXDWAPFF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC=C2C=C3C1=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phthalhydrazide, a cyclic-β-diketone, and an aldehyde in the presence of a ceric ammonium nitrate catalyst in polyethylene glycol . This one-pot protocol is convenient, economical, and environmentally friendly.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-G]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole and phthalazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-G]phthalazine oxides, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

1H-Imidazo[4,5-G]phthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-G]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

  • Imidazo[4,5-g]quinazolines feature a quinazoline core (a benzene fused to a pyrimidine) instead of phthalazine.
  • Example derivatives include 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines, synthesized via a multi-component reaction involving 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes .

1H-Imidazo[4,5-f]isoquinoline

Structural Differences :

  • Molecular formula: C₁₀H₇N₃ (Exact mass: 169.06411) .

Key Properties :

  • The InChIKey (LEAQMVWZJWRQJY-UHFFFAOYSA-N ) suggests unique stereoelectronic features compared to this compound .

3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one

Structural Differences :

  • Incorporates a triazinone ring instead of phthalazine, introducing additional nitrogen atoms and polar functional groups.
  • Example derivative: Synthesized via condensation reactions involving purinone precursors .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Synthesis Method
This compound C₉H₆N₄ 170.17 Phthalazine fused to imidazole Limited synthetic data
Imidazo[4,5-g]quinazoline C₁₀H₇N₅ 197.20 (varies with substitution) Quinazoline fused to imidazole Multi-component reaction
1H-Imidazo[4,5-f]isoquinoline C₁₀H₇N₃ 169.06 Isoquinoline fused to imidazole Undisclosed
3H-Imidazo[4,5-d]triazinone C₆H₅N₅O 179.14 Triazinone fused to imidazole Condensation reactions

Key Research Findings and Challenges

  • Synthetic Accessibility : Imidazo[4,5-g]quinazolines are more synthetically tractable than this compound, which lacks robust synthetic protocols .
  • Electronic Properties: The phthalazine moiety in this compound may confer distinct π-π stacking interactions compared to quinazoline or isoquinoline analogs, impacting material science applications.
  • Pharmacological Potential: While imidazo[4,5-g]quinazolines and triazinones show promise in drug discovery, the biological activity of this compound remains underexplored.

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